GW 9578

Descripción

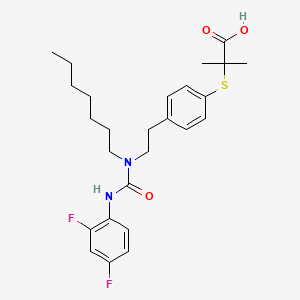

Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-[2-[(2,4-difluorophenyl)carbamoyl-heptylamino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34F2N2O3S/c1-4-5-6-7-8-16-30(25(33)29-23-14-11-20(27)18-22(23)28)17-15-19-9-12-21(13-10-19)34-26(2,3)24(31)32/h9-14,18H,4-8,15-17H2,1-3H3,(H,29,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQNYMXQHLMADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN(CCC1=CC=C(C=C1)SC(C)(C)C(=O)O)C(=O)NC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34F2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179493 | |

| Record name | GW 9578 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247923-29-1 | |

| Record name | GW 9578 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247923291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW 9578 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-9578 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H32ABL87X4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of GW 9578: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW 9578 is a potent and selective synthetic agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). As a member of the nuclear receptor superfamily of ligand-activated transcription factors, PPARα is a key regulator of lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation. This compound's selective activation of PPARα makes it a valuable tool for investigating the physiological and pathophysiological roles of this receptor and a potential therapeutic agent for dyslipidemia and related metabolic disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.

Core Mechanism: Selective PPARα Agonism

The primary mechanism of action of this compound is its function as a selective agonist for PPARα. Upon binding to the ligand-binding domain (LBD) of PPARα, this compound induces a conformational change in the receptor. This leads to the dissociation of corepressor proteins and the recruitment of coactivator complexes.[1] The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR).[2][3][4][5][6] This PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1][5] This binding initiates the transcription of genes involved in various aspects of lipid metabolism, ultimately leading to a reduction in plasma lipid levels.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Activity of this compound

| Parameter | Species | PPAR Subtype | Value | Reference |

| EC50 | Murine | PPARα | 5 nM | MedchemExpress |

| Human | PPARα | 50 nM | MedchemExpress | |

| Murine | PPARγ | 150 nM | Cayman Chemical | |

| Human | PPARγ | 1.0 µM | Cayman Chemical | |

| Murine | PPARδ | 2.6 µM | Cayman Chemical | |

| Human | PPARδ | 1.4 µM | Cayman Chemical |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Duration | Effect | Reference |

| Diet-induced obese AKR/J mice | 1 mg/kg | 4 weeks | Not specified | [7] |

Signaling Pathway

The signaling cascade initiated by this compound binding to PPARα is a well-defined pathway central to the regulation of lipid homeostasis.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro: PPARα Reporter Gene Assay

This assay quantifies the ability of this compound to activate PPARα and drive the expression of a reporter gene.

Objective: To determine the EC50 value of this compound for human PPARα.

Materials:

-

HEK293T cells

-

Expression plasmid for a chimeric human PPARα-Gal4 receptor

-

Reporter plasmid containing a Gal4 upstream activating sequence (UAS) driving a luciferase gene (pGL4.35)[8]

-

Cell culture medium and reagents

-

This compound

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Cell Transfection: Co-transfect HEK293T cells with the PPARα-Gal4 expression plasmid and the pGL4.35 reporter plasmid.

-

Cell Seeding: Plate the transfected cells into 96-well plates at a density of 3 x 10^4 cells/well and allow them to recover for 24 hours.[8]

-

Compound Treatment: Prepare serial dilutions of this compound and treat the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase readings to a control and plot the response as a function of the this compound concentration. Calculate the EC50 value using a suitable nonlinear regression model.

In Vivo: Lipid-Lowering Efficacy in a Rodent Model

This protocol outlines a general procedure to evaluate the lipid-lowering effects of this compound in a diet-induced obese mouse model.

Objective: To assess the in vivo efficacy of this compound in reducing serum lipid levels.

Materials:

-

Male AKR/J mice

-

High-fat diet

-

This compound

-

Vehicle for drug administration

-

Equipment for blood collection and analysis of serum lipids (triglycerides, cholesterol)

Methodology:

-

Induction of Obesity: Feed mice a high-fat diet for a specified period to induce obesity and dyslipidemia.

-

Grouping and Acclimatization: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses) and allow for an acclimatization period.

-

Drug Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4 weeks).[7]

-

Monitoring: Monitor body weight, food intake, and general health of the animals throughout the study.

-

Blood Collection: At the end of the treatment period, collect blood samples from the mice.

-

Serum Lipid Analysis: Separate the serum and measure the concentrations of triglycerides, total cholesterol, LDL-cholesterol, and HDL-cholesterol using standard biochemical assays.

-

Data Analysis: Compare the serum lipid levels between the this compound-treated groups and the vehicle control group using appropriate statistical tests.

Conclusion

This compound exerts its biological effects through the selective activation of PPARα. This leads to the transcriptional regulation of a suite of genes integral to lipid metabolism, resulting in potent lipid-lowering activity. The quantitative data underscores its high potency and selectivity for PPARα over other PPAR subtypes. The detailed experimental protocols provided herein serve as a foundation for the further investigation and characterization of this compound and other PPARα agonists. The continued study of this compound and its mechanism of action will be crucial in advancing our understanding of metabolic diseases and developing novel therapeutic strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Deep Dive into GW 9578: A Potent and Selective PPARα Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GW 9578, a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This document details its selectivity profile, the experimental methodologies used to characterize its activity, and the core signaling pathways it modulates.

Quantitative Analysis of PPAR Subtype Selectivity

This compound demonstrates significant selectivity for PPARα over other PPAR subtypes, namely PPARδ and PPARγ. The following table summarizes the half-maximal effective concentrations (EC50) of this compound for both human and murine PPAR subtypes, highlighting its preferential activation of PPARα.

| Receptor Subtype | Species | EC50 (µM) |

| PPARα | Human | 0.05 |

| Murine | 0.005 | |

| PPARγ | Human | 1 |

| Murine | 1.5 | |

| PPARδ | Human | 1.4 |

| Murine | 2.6 |

Data sourced from publicly available research.

Core Signaling Pathway of PPARα Activation

Upon binding of an agonist such as this compound, PPARα undergoes a conformational change, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription. This signaling cascade plays a crucial role in the regulation of lipid metabolism, inflammation, and energy homeostasis.

Experimental Methodologies

The determination of this compound's selectivity and potency relies on robust in vitro assays. The following sections detail the typical protocols for two key experimental methods.

Radioligand Binding Assay

This competitive binding assay quantifies the ability of a test compound (this compound) to displace a known radiolabeled ligand from the PPARα receptor.

Materials:

-

Purified recombinant human or murine PPARα Ligand Binding Domain (LBD).

-

Radiolabeled PPARα agonist (e.g., [³H]-GW7647) as the tracer.

-

Test compound (this compound) at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM EDTA, 0.1% CHAPS).

-

Scintillation cocktail.

-

96-well filter plates.

-

Scintillation counter.

Protocol:

-

Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Dilute the radiolabeled ligand and PPARα LBD to their optimal concentrations in assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand, and the various concentrations of this compound.

-

Initiation of Reaction: Add the purified PPARα LBD to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18 hours) to reach equilibrium.

-

Separation of Bound and Free Ligand: Transfer the reaction mixture to a filter plate and wash with ice-cold assay buffer to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Add scintillation cocktail to the filter plate and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). This value is then used to calculate the binding affinity (Ki).

Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARα.

Materials:

-

Mammalian cell line (e.g., HEK293T or CV-1) that does not endogenously express high levels of PPARs.

-

Expression vector containing the full-length human or murine PPARα cDNA.

-

Reporter vector containing a luciferase gene under the control of a PPRE-containing promoter.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test compound (this compound) at various concentrations.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

-

Compound Treatment: After transfection, seed the cells into a 96-well plate and treat with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and luciferase expression.

-

Cell Lysis: Lyse the cells using a lysis buffer provided with the luciferase assay kit.

-

Luminometry: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the fold activation of luciferase activity against the concentration of this compound to determine the EC50 value.

Experimental Workflow for Determining Agonist Selectivity

The process of characterizing a compound's PPAR agonist selectivity involves a structured workflow, starting from initial screening to detailed in vitro and in vivo validation.

This comprehensive guide provides a foundational understanding of this compound's selectivity for PPARα, the methodologies to assess it, and its mechanism of action. This information is critical for researchers and professionals involved in the development of novel therapeutics targeting metabolic and inflammatory diseases.

The Biological Function of GW9578: A Potent and Selective PPARα Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GW9578 is a synthetic, ureido-thioisobutyric acid-based compound identified as a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). As a ligand-activated transcription factor, PPARα is a key regulator of lipid and glucose homeostasis, as well as inflammation. GW9578's robust and selective activation of PPARα makes it a valuable tool for investigating the physiological and pathophysiological roles of this nuclear receptor. This document provides a comprehensive overview of the biological function of GW9578, including its mechanism of action, quantitative biological activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Selective PPARα Activation

GW9578 exerts its biological effects by binding to and activating PPARα, a member of the nuclear hormone receptor superfamily. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The primary physiological consequence of PPARα activation by GW9578 is the regulation of genes involved in fatty acid transport and oxidation, lipoprotein metabolism, and inflammation.

Quantitative Biological Activity of GW9578

The potency and selectivity of GW9578 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of GW9578 on PPARα

| Receptor Species | EC50 (nM) |

| Murine PPARα | 5 |

| Human PPARα | 50 |

EC50 (Half-maximal effective concentration) values were determined using cell-based reporter assays.

Table 2: Selectivity of GW9578 for Human PPAR Subtypes

| PPAR Subtype | Fold Selectivity over PPARα |

| PPARγ | ~200 |

| PPARδ | Not specified in detail, but GW9578 is described as highly selective |

Selectivity is based on comparative EC50 values from cell-based reporter assays.

Table 3: In Vivo Effects of GW9578 on Lipid Metabolism in Rats

| Animal Model | Treatment | Outcome |

| Cholesterol/Cholic Acid-Fed Rat | Not specified | 40-60% decrease in Total Low-Density Lipoprotein (TLDL) Cholesterol |

| Cholesterol/Cholic Acid-Fed Rat | Not specified | Reduction in serum Apolipoprotein C-III (apoC-III) |

Signaling Pathway of GW9578-Mediated PPARα Activation

The signaling cascade initiated by GW9578 binding to PPARα is a well-defined pathway involving nuclear receptor activation and subsequent gene regulation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological function of GW9578.

Radioligand Binding Assay for PPARα

This assay is used to determine the binding affinity of GW9578 to the PPARα receptor.

Workflow Diagram:

Methodology:

-

Membrane Preparation:

-

Culture cells overexpressing human or murine PPARα.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the receptor membrane preparation.

-

Add a constant concentration of a radiolabeled PPARα ligand (e.g., [3H]-GW9578).

-

Add increasing concentrations of unlabeled GW9578 (competitor).

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound ligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of unlabeled GW9578.

-

Determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Cell-Based Reporter Gene Assay

This assay measures the functional activity of GW9578 as a PPARα agonist.

Workflow Diagram:

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable host cell line (e.g., HEK293, HepG2) that has low endogenous PPARα activity.

-

Co-transfect the cells with a mammalian expression vector for human or murine PPARα and a reporter plasmid containing multiple copies of a PPRE upstream of a luciferase reporter gene.

-

A vector expressing a constitutively active reporter (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

Plate the transfected cells in a 96-well plate.

-

Prepare serial dilutions of GW9578 in the appropriate cell culture medium.

-

Add the different concentrations of GW9578 to the cells. Include a vehicle control (e.g., DMSO).

-

-

Luminescence Measurement:

-

Incubate the cells for 24-48 hours to allow for gene expression.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

If a normalization vector was used, measure its reporter activity as well.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

-

Plot the normalized reporter activity against the concentration of GW9578.

-

Determine the EC50 value from the dose-response curve.

-

In Vivo Lipid-Lowering Studies in Rats

These studies assess the efficacy of GW9578 in a relevant animal model of dyslipidemia.

Methodology:

-

Animal Model:

-

Use male Sprague-Dawley or Zucker rats.

-

Induce hyperlipidemia by feeding a high-cholesterol and/or high-cholic acid diet for a specified period.

-

-

Compound Administration:

-

Administer GW9578 orally (e.g., by gavage) once daily for a defined treatment period (e.g., 3-9 days).

-

Include a vehicle control group.

-

-

Sample Collection and Analysis:

-

At the end of the treatment period, collect blood samples.

-

Separate the serum and measure total cholesterol, LDL cholesterol, and triglyceride levels using standard enzymatic assays.

-

Measure serum apoC-III levels using an ELISA or a similar immunoassay.

-

-

Data Analysis:

-

Compare the lipid and apolipoprotein levels between the GW9578-treated group and the vehicle control group.

-

Perform statistical analysis to determine the significance of the observed effects.

-

Conclusion

GW9578 is a powerful research tool for elucidating the diverse biological roles of PPARα. Its high potency and selectivity make it an ideal chemical probe for in vitro and in vivo studies of lipid metabolism, inflammation, and other PPARα-mediated processes. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of GW9578 and the broader field of PPARα biology, with potential implications for the development of novel therapeutics for metabolic and inflammatory diseases.

An In-depth Technical Guide to GW9578: Target Genes and Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

GW9578 is a potent and highly selective synthetic agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor pivotal in the regulation of lipid and glucose homeostasis.[1][2][3][4] As a member of the nuclear hormone receptor superfamily, PPARα governs the transcription of a wide array of genes involved in critical metabolic processes, including fatty acid transport, beta-oxidation, and lipoprotein metabolism.[5][6] This document provides a comprehensive technical overview of GW9578, detailing its pharmacological profile, the core signaling pathways it modulates, and its known target genes. Furthermore, it supplies detailed protocols for key experimental methodologies used to elucidate these interactions and visualizes complex pathways and workflows using Graphviz diagrams for enhanced clarity.

Pharmacological Profile of GW9578

GW9578 is a ureido-thioisobutyric acid derivative that demonstrates high selectivity for PPARα over other PPAR isoforms (γ and δ).[1] This selectivity is crucial for dissecting the specific biological roles of PPARα and for developing targeted therapeutics for metabolic diseases.[4][7] The compound's potency is demonstrated by its low EC50 values for receptor activation.[2][3]

Data Presentation: Potency and Selectivity

The following table summarizes the quantitative data regarding the agonist activity of GW9578 on murine and human PPAR isoforms.

| Receptor Isoform | Species | EC50 Value (µM) | Reference |

| PPARα | Murine | 0.005 | [2][3] |

| Human | 0.05 | [2][3] | |

| PPARγ | Murine | 0.15 | [2] |

| Human | 1.0 | [2] | |

| PPARδ | Murine | 2.6 | [2] |

| Human | 1.4 | [2] | |

| Table 1: GW9578 Agonist Potency (EC50) on PPAR Isoforms |

Core Signaling Pathway: PPARα Activation

The primary mechanism of action for GW9578 involves its function as a ligand for PPARα.[2] Upon binding, GW9578 induces a conformational change in the PPARα receptor. This allows the receptor to heterodimerize with the Retinoid X Receptor (RXR).[6][8] The resulting PPARα:RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6] This binding event recruits coactivator proteins, initiating the transcription of downstream genes.[5]

GW9578 Target Genes

Activation of PPARα by GW9578 modulates the expression of a large number of genes, primarily those central to lipid metabolism.[6][9] These genes can be broadly categorized based on their function in fatty acid uptake, intracellular binding, and catabolism through mitochondrial and peroxisomal β-oxidation pathways.[2][10]

Data Presentation: Key PPARα Target Genes

The table below lists key genes known to be regulated by PPARα, which are consequently targets for GW9578.

| Gene Symbol | Gene Name | Function | Reference |

| CPT1 | Carnitine Palmitoyltransferase 1 | Rate-limiting enzyme for mitochondrial fatty acid oxidation | [10] |

| ACO | Acyl-CoA Oxidase | First enzyme of the peroxisomal fatty acid beta-oxidation pathway | [10] |

| FABP4 | Fatty Acid Binding Protein 4 | Intracellular lipid chaperone, involved in fatty acid uptake and transport | |

| CD36 | CD36 Molecule (Thrombospondin Receptor) | Fatty acid translocase, facilitates uptake of long-chain fatty acids | |

| LPL | Lipoprotein Lipase | Hydrolyzes triglycerides in lipoproteins | [11] |

| ADRP/PLIN2 | Adipose Differentiation-Related Protein | Coats intracellular lipid droplets | [6] |

| LSDP5/PLIN5 | Lipid Storage Droplet Protein 5 | Coats intracellular lipid droplets, particularly in oxidative tissues | [6] |

| PNPLA2 | Patatin-Like Phospholipase Domain Containing 2 | Catalyzes the initial step in triglyceride hydrolysis (lipolysis) | [6] |

| LIPE | Lipase, Hormone Sensitive | Mobilizes fatty acids from stored triglycerides | [6] |

| HMGCS2 | 3-Hydroxy-3-Methylglutaryl-CoA Synthase 2 | Key enzyme in ketogenesis | [10] |

| Table 2: A selection of key PPARα target genes regulated by agonists like GW9578. |

Key Biological Pathways Modulated by GW9578

Through the regulation of its target genes, GW9578 influences several major metabolic and signaling pathways.

-

Lipid and Lipoprotein Metabolism : GW9578 is a potent lipid-lowering agent.[1] By activating PPARα, it enhances the expression of genes involved in fatty acid uptake and catabolism, thereby reducing circulating levels of triglycerides.[6][7] For instance, in male Sprague-Dawley rats, oral administration of GW9578 (0.2 mg/kg) for three days decreased total LDL cholesterol by 40-60%.[2]

-

Fatty Acid Oxidation : A primary role of PPARα is to increase the capacity of cells, particularly in the liver, to oxidize fatty acids for energy.[5][6] GW9578 upregulates key enzymes in both mitochondrial (e.g., CPT1) and peroxisomal (e.g., ACO) β-oxidation pathways.[10]

-

Glucose Homeostasis and Insulin (B600854) Sensitivity : PPARα activation has been shown to improve insulin sensitivity.[12] In obese Zucker rats, a model for genetic insulin resistance, treatment with GW9578 (5 mg/kg) for nine days markedly reduced hyperinsulinemia.[2][12] This effect is linked to the improved handling of lipids, which can otherwise contribute to insulin resistance.

-

Inflammatory Responses : PPARα activation exerts anti-inflammatory effects, in part by repressing the activities of pro-inflammatory transcription factors.[5] This contributes to its overall beneficial effects in metabolic syndrome, which is often characterized by a chronic pro-inflammatory state.[4]

Experimental Protocols for Target & Pathway Identification

The identification of GW9578's target genes and pathways relies on a suite of molecular biology techniques. Detailed protocols for the most critical assays are provided below.

Luciferase Reporter Assay for Transcriptional Activation

This assay is used to quantify the ability of GW9578 to activate transcription via a PPRE. It involves co-transfecting cells with a PPARα expression plasmid and a reporter plasmid containing a luciferase gene driven by a PPRE-containing promoter.[13]

Experimental Workflow

Protocol Details

-

Materials : HEK293T cells, 96-well cell culture plates, PPARα expression plasmid, PPRE-luciferase reporter plasmid, control plasmid (e.g., pRL-SV40 for Renilla luciferase), transfection reagent (e.g., Lipofectamine), Dual-Luciferase® Reporter Assay System, luminometer.[14][15]

-

Procedure :

-

Cell Culture : Seed HEK293T cells into a 96-well plate at a density of ~25,000 cells/well and incubate for 20-24 hours.[15]

-

Transfection : Prepare a transfection mix containing the PPARα expression vector, the PPRE-luciferase reporter, and the Renilla control vector. Transfect the cells according to the manufacturer's protocol and incubate for 4-6 hours.[15]

-

Treatment : Replace the transfection medium with fresh medium containing various concentrations of GW9578 or a vehicle control (e.g., DMSO). Incubate for an additional 18-24 hours.

-

Lysis : Aspirate the medium, wash cells with PBS, and add 20 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.[14][16]

-

Detection : Transfer 20 µL of cell lysate to a luminometer plate. Use an automated injector to add 100 µL of Luciferase Assay Reagent II and measure firefly luminescence. Subsequently, inject 100 µL of Stop & Glo® Reagent and measure Renilla luminescence.[16]

-

Analysis : For each well, calculate the ratio of firefly to Renilla luminescence to normalize for transfection efficiency. Determine the fold induction by dividing the normalized signal from GW9578-treated cells by the signal from vehicle-treated cells.[17]

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful method used to identify the genome-wide binding sites of a transcription factor like PPARα.[18] It involves cross-linking protein to DNA, shearing the chromatin, immunoprecipitating the protein of interest (PPARα), and sequencing the associated DNA.[19]

Experimental Workflow

Protocol Details

-

Materials : Differentiated adipocytes, formaldehyde, lysis buffers, sonicator, anti-PPARα antibody, protein A/G magnetic beads, wash buffers, elution buffer, proteinase K, RNase A, DNA purification kit, reagents for sequencing library preparation.[8][20]

-

Procedure :

-

Cross-linking : Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.[18]

-

Cell Lysis and Sonication : Harvest and lyse cells to isolate nuclei. Resuspend nuclei in a shearing buffer and sonicate to fragment chromatin to an average size of 200-600 bp.

-

Immunoprecipitation : Pre-clear the chromatin with magnetic beads. Incubate the cleared chromatin with an anti-PPARα antibody overnight at 4°C. Add magnetic beads to capture the antibody-chromatin complexes.[20]

-

Washes : Perform a series of stringent washes with low salt, high salt, and LiCl buffers to remove non-specifically bound chromatin.

-

Elution and Cross-link Reversal : Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.[8]

-

DNA Purification : Purify the DNA using a column-based kit or phenol-chloroform extraction.

-

Sequencing and Analysis : Prepare a DNA library for high-throughput sequencing. After sequencing, align the reads to the reference genome and use a peak-calling algorithm (e.g., MACS2) to identify genomic regions enriched for PPARα binding.[19]

-

Gene Expression Analysis: RNA-seq and qRT-PCR

To confirm that the identified binding sites are functional and to quantify changes in gene expression, RNA sequencing (RNA-seq) or quantitative real-time PCR (qRT-PCR) is performed on cells treated with GW9578.

-

RNA-seq Protocol Outline :

-

Treatment and RNA Extraction : Treat cells (e.g., TK-1 T-cells or hepatocytes) with GW9578 or vehicle.[5] Extract total RNA using a suitable kit, ensuring high purity and integrity.

-

Library Preparation : Deplete ribosomal RNA (rRNA). Construct a stranded sequencing library from the remaining RNA, which includes mRNA and other non-coding RNAs.[21]

-

Sequencing : Perform high-throughput sequencing.

-

Data Analysis : Align reads to the reference transcriptome. Quantify transcript abundance and perform differential expression analysis (e.g., using DESeq2) to identify genes up- or down-regulated by GW9578.[22]

-

-

qRT-PCR Protocol Outline :

-

Treatment and RNA Extraction : As above.

-

cDNA Synthesis : Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Reaction : Set up a PCR reaction using a qPCR master mix (e.g., SYBR Green), cDNA template, and primers specific to a target gene (e.g., CPT1) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis : Run the reaction on a real-time PCR machine. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the GW9578-treated sample to the vehicle control.[5]

-

Conclusion

GW9578 is a valuable chemical tool for investigating the biological functions of PPARα. Its high potency and selectivity have enabled researchers to confirm that PPARα is the primary mediator for the pleiotropic effects of peroxisome proliferators.[23] The compound's activation of PPARα leads to the transcriptional regulation of numerous genes integral to lipid metabolism, fatty acid oxidation, and glucose homeostasis.[6][10] The resulting effects—potent lipid-lowering activity and improved insulin sensitivity—underscore the therapeutic potential of targeting the PPARα pathway for treating metabolic syndrome and related disorders.[2][4][12] The experimental frameworks detailed herein provide a robust foundation for further exploration of GW9578's downstream effects and the discovery of novel target genes and pathways.

References

- 1. A ureido-thioisobutyric acid (GW9578) is a subtype-selective PPARalpha agonist with potent lipid-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. interpriseusa.com [interpriseusa.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Peroxisome proliferator-activated receptor targets for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Genome-wide profiling of PPARγ:RXR and RNA polymerase II occupancy reveals temporal activation of distinct metabolic pathways and changes in RXR dimer composition during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins [frontiersin.org]

- 11. The Role of Lipid Sensing Nuclear Receptors (PPARs and LXR) and Metabolic Lipases in Obesity, Diabetes and NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. promega.com [promega.com]

- 14. assaygenie.com [assaygenie.com]

- 15. eubopen.org [eubopen.org]

- 16. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. Comprehensive Genome-wide Protein-DNA Interactions Detected at Single Nucleotide Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sequence features and chromatin structure around the genomic regions bound by 119 human transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ChIP-seq profiling of the active chromatin marker H3K4me3 and PPARγ, CEBPα and LXR target genes in human SGBS adipocytes [diagenode.com]

- 21. youtube.com [youtube.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Targeted disruption of the alpha isoform of the peroxisome proliferator-activated receptor gene in mice results in abolishment of the pleiotropic effects of peroxisome proliferators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GW 9578: A Potent PPARα Agonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of GW 9578, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.

Core Compound Information: this compound

This compound is a synthetic, subtype-selective agonist for PPARα with significant lipid-lowering properties.[1] It is crucial to distinguish this compound from structurally similar compounds such as GW9508, which is a dual agonist for GPR40 and GPR120. This compound's primary activity is through the activation of PPARα.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 247923-29-1 |

| Molecular Formula | C₂₆H₃₄F₂N₂O₃S |

| Molecular Weight | 492.6 g/mol |

| IUPAC Name | 2-[[4-[2-[[[(2,4-difluorophenyl)amino]carbonyl]heptylamino]ethyl]phenyl]thio]-2-methyl-propanoic acid |

| Appearance | A solution in methyl acetate |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 2.5 mg/ml |

Potency and Selectivity

This compound demonstrates high potency for both murine and human PPARα, with significantly lower activity at other PPAR subtypes.

| Receptor Subtype | EC₅₀ (µM) |

| Murine PPARα | 0.005 |

| Human PPARα | 0.05 |

| Murine PPARγ | 0.15 |

| Human PPARγ | 1.0 |

| Murine PPARδ | 2.6 |

| Human PPARδ | 1.4 |

Mechanism of Action: The PPARα Signaling Pathway

This compound exerts its effects by activating PPARα, a ligand-activated transcription factor. Upon binding of an agonist like this compound, PPARα undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the initiation of transcription. The primary downstream effects of PPARα activation include the upregulation of genes involved in fatty acid transport, binding, and β-oxidation, which collectively contribute to its lipid-lowering effects.

Caption: PPARα Signaling Pathway Activation by this compound.

Experimental Protocols

This section details key experimental methodologies for evaluating the activity of this compound.

In Vitro PPARα Activation: Luciferase Reporter Assay

This cell-based assay is used to quantify the ability of a compound to activate PPARα.

1. Cell Culture and Transfection:

-

Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Co-transfect the cells with a PPARα expression vector and a luciferase reporter plasmid containing PPREs. A Renilla luciferase vector can be co-transfected for normalization.

2. Compound Treatment:

-

Plate the transfected cells in 96-well plates.

-

After 24 hours, replace the medium with DMEM containing various concentrations of this compound or a vehicle control (e.g., DMSO).

3. Luciferase Activity Measurement:

-

After 24 hours of incubation with the compound, lyse the cells.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC₅₀ value.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment.[2][3][4]

1. Cell Treatment:

-

Culture a suitable cell line (e.g., HepG2, which endogenously expresses PPARα) to near confluency.

-

Treat the cells with this compound or a vehicle control for a specified time.

2. Thermal Challenge:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.

-

Cool the tubes on ice.

3. Protein Extraction and Quantification:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the aggregated proteins by centrifugation.

-

Quantify the amount of soluble PPARα in the supernatant using Western blotting or an ELISA-based method.

4. Data Analysis:

-

Plot the amount of soluble PPARα against the temperature for both the treated and control groups.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

In Vivo Lipid-Lowering Efficacy in Rodents

This protocol outlines a general procedure for assessing the in vivo effects of this compound on lipid metabolism in a diet-induced obese mouse model.[1][5]

1. Animal Model:

-

Use male C57BL/6J mice.

-

Induce obesity and dyslipidemia by feeding a high-fat diet for a specified period (e.g., 8-12 weeks).

2. Compound Administration:

-

Randomly assign the mice to treatment groups (vehicle control and this compound at various doses).

-

Administer this compound or the vehicle daily via oral gavage for a defined treatment period (e.g., 2-4 weeks).

3. Sample Collection and Analysis:

-

Monitor body weight and food intake throughout the study.

-

At the end of the treatment period, collect blood samples via cardiac puncture after a fasting period.

-

Euthanize the animals and collect liver tissue.

-

Analyze serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides using commercial assay kits.

-

Analyze the expression of PPARα target genes (e.g., Cpt1a, Acox1) in the liver using quantitative real-time PCR (qRT-PCR).

4. Data Analysis:

-

Compare the serum lipid levels and gene expression between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a PPARα agonist using in vitro methods.

Caption: In Vitro Workflow for PPARα Agonist Characterization.

References

- 1. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

Preclinical Profile of GW9578: A Potent and Selective PPARα Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GW9578 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and inflammation. As a member of the ureido-thioisobutyric acid class of compounds, GW9578 has demonstrated significant lipid-lowering activity in preclinical models, positioning it as a valuable research tool and a potential therapeutic candidate for dyslipidemia and related metabolic disorders. This technical guide provides a comprehensive overview of the preclinical data available for GW9578, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action: Selective PPARα Activation

GW9578 exerts its pharmacological effects through the direct binding to and activation of PPARα. This ligand-activated transcription factor forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction initiates the transcription of a suite of genes involved in fatty acid oxidation, lipoprotein metabolism, and the modulation of inflammatory responses.[1][2][3]

In Vitro Activity

GW9578 has been shown to be a potent and selective agonist for both murine and human PPARα. The half-maximal effective concentrations (EC50) for GW9578 are reported to be 5 nM for murine PPARα and 50 nM for human PPARα, highlighting its significant potency.[1]

Quantitative Data Summary

The preclinical efficacy of GW9578 has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of GW9578

| Receptor | Species | EC50 (nM) | Reference |

| PPARα | Murine | 5 | [1] |

| PPARα | Human | 50 | [1] |

Table 2: In Vivo Lipid-Lowering Efficacy of GW9578 in Cholesterol/Cholic Acid-Fed Rats

| Treatment Group | Dose (mg/kg) | TLDL Cholesterol Reduction (%) | ApoC-III Reduction (%) | Reference |

| GW9578 | 1.0 | 60 | ~80 | [2] |

| Fenofibrate | 30 | 50 | ~30 | [2] |

*TLDL (Total Low-Density Lipoprotein) Cholesterol = (VLDL + LDL) Cholesterol. Animals were dosed orally once daily for 3 days.

Table 3: In Vitro Gene Regulation by GW9578 in a Murine T-Cell Line

| Gene Target | Cell Line | GW9578 Concentration | Fold Induction | Reference |

| PPAR-regulated genes | TK-1 | 10 nM, 100 nM, 1 µM | Dose-dependent increase | [1] |

Signaling Pathways and Experimental Workflows

The activation of PPARα by GW9578 initiates a cascade of molecular events that ultimately lead to changes in gene expression and cellular metabolism.

The experimental workflow for evaluating the in vivo lipid-lowering effects of GW9578 typically involves a diet-induced hyperlipidemia model in rodents.

References

GW9578: A Technical Review of a Selective PPARα Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW9578 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation. As a member of the ureido-thioisobutyric acid class of compounds, GW9578 has been investigated for its potential therapeutic effects, primarily its lipid-lowering and anti-inflammatory properties. This technical guide provides a comprehensive review of the existing literature on GW9578, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental applications.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of GW9578 for murine and human PPAR subtypes, as well as its in vivo lipid-lowering efficacy.

Table 1: In Vitro Activity of GW9578

| Receptor Subtype | Species | EC50 (µM) |

| PPARα | Murine | 0.005 |

| PPARα | Human | 0.05 |

| PPARγ | Murine | 1.5 |

| PPARγ | Human | 1.0 |

| PPARδ | Murine | 2.6 |

| PPARδ | Human | 1.4 |

Table 2: In Vivo Lipid-Lowering Activity of GW9578

| Animal Model | Treatment | Dose | Effect |

| Cholesterol/Cholic Acid-Fed Rat | GW9578 | 0.1 - 0.2 mg/kg | Significant reduction in total low-density lipoprotein (TLDL) cholesterol |

Signaling Pathways

GW9578 exerts its effects by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription. The primary signaling pathways influenced by GW9578-mediated PPARα activation are involved in lipid metabolism and inflammation.

Methodological & Application

Application Notes and Protocols for GW9578 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW9578 is a synthetic small molecule that acts as a potent agonist for G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). GPR120 is a receptor for long-chain free fatty acids and is implicated in the regulation of metabolic and inflammatory processes.[1] Activation of GPR120 by agonists like GW9578 has been shown to exert anti-inflammatory effects and enhance insulin (B600854) sensitivity, making it a valuable tool for research in metabolic diseases, inflammation, and obesity.[1][2] These application notes provide detailed protocols for the use of GW9578 in cell culture models, focusing on its application in macrophage and adipocyte cell lines.

Mechanism of Action

GW9578 activates GPR120, which is primarily coupled to Gαq/11 and β-arrestin-2 signaling pathways.[2] In the context of inflammation, particularly in macrophages, the activation of GPR120 by GW9578 leads to the recruitment of β-arrestin-2. This complex then interacts with TAB1, inhibiting the activation of TAK1 and subsequently suppressing the downstream pro-inflammatory signaling cascades, including the NF-κB and JNK pathways.[2] This results in a reduction of pro-inflammatory cytokine production. In metabolic regulation, particularly in adipocytes, GPR120 activation is linked to the Gαq/11 pathway, leading to increased intracellular calcium levels and the activation of downstream targets that enhance glucose uptake and adipogenesis.

Data Presentation

The following tables summarize the quantitative effects of GW9578 in relevant cell culture models.

Table 1: Effect of GW9578 on Pro-inflammatory Cytokine Secretion in Macrophages

| Cell Line | Treatment | GW9578 Concentration | Incubation Time | Analyte | % Inhibition of LPS-induced Secretion | Reference |

| RAW 264.7 | LPS (100 ng/mL) | 10 µM | 24 hours | TNF-α | ~50% | [2] |

| RAW 264.7 | LPS (100 ng/mL) | 10 µM | 24 hours | IL-6 | ~60% | [2] |

Note: The above data is extrapolated from graphical representations in the cited literature and represents an approximate inhibition.

Table 2: Effect of GW9578 on Gene Expression in Adipocytes

| Cell Line | Differentiation Stage | GW9578 Concentration | Incubation Time | Target Gene | Fold Change in Expression | Reference |

| 3T3-L1 | Differentiating | 1 µM | 48 hours | PPARγ | ~2.5 | [3] |

| 3T3-L1 | Differentiating | 1 µM | 48 hours | aP2 (FABP4) | ~3.0 | [3] |

Note: The above data is representative of typical results observed in the literature.

Experimental Protocols

Protocol 1: Inhibition of Pro-inflammatory Cytokine Production in Macrophages

This protocol describes the use of GW9578 to inhibit lipopolysaccharide (LPS)-induced pro-inflammatory cytokine secretion in RAW 264.7 macrophage-like cells.

Materials:

-

RAW 264.7 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

GW9578 (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

GW9578 Pre-treatment: The following day, replace the medium with fresh DMEM containing the desired concentrations of GW9578 (e.g., 1, 5, 10 µM) or vehicle (DMSO). Incubate for 1 hour.

-

LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL. Include a control group with no LPS stimulation.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

-

Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: Induction of Adipocyte Differentiation

This protocol outlines the use of GW9578 to promote the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% calf serum (growth medium)

-

Differentiation Medium (DM): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

-

Insulin Medium (IM): DMEM with 10% FBS and 10 µg/mL insulin.

-

GW9578 (stock solution in DMSO)

-

Oil Red O staining solution

Procedure:

-

Cell Seeding and Growth to Confluence: Seed 3T3-L1 preadipocytes in a 12-well plate and grow them in growth medium until they reach confluence. Maintain the cells at confluence for an additional 2 days.

-

Initiation of Differentiation: Replace the growth medium with Differentiation Medium (DM) containing the desired concentrations of GW9578 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO).

-

Incubation: Incubate the cells in DM for 2 days.

-

Maturation: Replace the DM with Insulin Medium (IM) containing the same concentrations of GW9578 or vehicle.

-

Maintenance: Replace the IM every 2 days with fresh IM containing GW9578 or vehicle for a total of 8-10 days, by which time mature adipocytes with visible lipid droplets should have formed.

-

Quantification of Adipogenesis (Oil Red O Staining):

-

Wash the cells with PBS and fix with 10% formalin for 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain with Oil Red O solution for 30 minutes.

-

Wash with water and visualize the lipid droplets under a microscope.

-

To quantify lipid accumulation, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at 510 nm.

-

Mandatory Visualizations

GPR120 Signaling Pathway

References

Application Notes and Protocols for GPR Agonists in Mouse Models

A Note on Compound Terminology: Initial searches for "GW 9578" did not yield specific results for a compound with that designation used in in vivo mouse models. It is highly probable that this is a typographical error and the intended compound of interest is GW9508 , a well-documented dual agonist for G protein-coupled receptor 40 (GPR40) and GPR120. This document will focus on GW9508 and, for comparative purposes, will also include data on Compound A (cpdA) , a selective GPR120 agonist, as both are relevant to the presumed research interest.

These application notes provide detailed information on the in vivo administration of GW9508 and cpdA in mouse models, summarizing dosages, experimental protocols, and the associated signaling pathways.

Quantitative Data Summary

The following tables provide a structured overview of the in vivo dosages and administration details for GW9508 and cpdA in various mouse models.

Table 1: In Vivo Dosage and Administration of GW9508 in Mouse Models

| Mouse Model | Dosage | Administration Route | Treatment Duration | Key Outcomes |

| Metabolic Syndrome and Periodontitis | 50 mg/kg/day | Intraperitoneal (IP) injection | 4 weeks | Improved metabolic parameters, reduced alveolar bone loss and periodontal inflammation.[1][2] |

| E. coli Infection | 10 mg/kg (single dose) | Intraperitoneal (IP) injection | 1 hour post-infection | Enhanced neutrophil function and bacterial clearance.[3][4] |

| Streptozotocin-induced Alzheimer's Disease | Low, Medium, High (specific doses not stated) | Intraperitoneal (IP) injection | Not specified | Ameliorated cognitive dysfunction, reduced p-tau and Aβ1-42 levels.[5] |

| Pain Behavior (Formalin-induced) | 1.0 μg (single dose) | Intracerebroventricular (i.c.v.) injection | Single administration | Suppressed pain behavior. |

| Cutaneous Immune Inflammation | 200 μM (topical) | Topical application | Not specified | Suppressed ear swelling and contact hypersensitivity.[6] |

Table 2: In Vivo Dosage and Administration of Compound A (cpdA) in Mouse Models

| Mouse Model | Dosage | Administration Route | Treatment Duration | Key Outcomes |

| High-Fat Diet-Induced Obesity | 30 mg/kg (mixed in diet) | Oral (in diet) | 5 weeks | Improved glucose tolerance and insulin (B600854) sensitivity.[7] |

| High-Fat Diet-Induced Obesity | 0.1 μmol/kg (daily) | Oral gavage | 21 days | Improved glucose tolerance and increased circulating insulin.[8] |

| Autoimmune Disease Models | 50 mg/kg (daily) | Oral gavage | Not specified | Not effective in alleviating tissue inflammation in models of psoriasis, arthritis, and pemphigoid disease.[9] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

High-Fat Diet (HFD)-Induced Obesity

This protocol is used to induce obesity and associated metabolic dysfunctions in mice.

Materials:

-

High-fat diet (e.g., 60% kcal from fat)

-

Standard chow diet (control)

-

C57BL/6J mice (or other appropriate strain)

Procedure:

-

House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[1]

-

At 6 weeks of age, randomly assign mice to either the HFD or control diet group.[10]

-

Provide ad libitum access to the assigned diet and water for a period of 15 to 20 weeks.[1][11]

-

Monitor body weight and food intake weekly.

-

After the induction period, mice can be used for various metabolic assessments, such as glucose and insulin tolerance tests.

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of an organism to clear a glucose load from the bloodstream.

Materials:

-

Glucose solution (e.g., 20% Dextrose)

-

Oral gavage needles

-

Glucometer and test strips

-

Mice (fasted)

Procedure:

-

Fast mice for 4-6 hours prior to the test, with free access to water.[7][12]

-

Record the baseline blood glucose level (t=0) from a tail snip.[6]

-

Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[6][12]

-

Measure blood glucose levels at subsequent time points, commonly 15, 30, 60, 90, and 120 minutes after glucose administration.[6][7]

Insulin Tolerance Test (ITT)

The ITT evaluates the systemic response to insulin, providing a measure of insulin sensitivity.

Materials:

-

Humulin R (or other insulin)

-

Sterile saline or PBS

-

Glucometer and test strips

-

Mice (fasted)

Procedure:

-

Fast mice for 4-6 hours with access to water.[9]

-

Record the baseline blood glucose level (t=0) from a tail snip.

-

Administer insulin via intraperitoneal (IP) injection. A common dose is 0.75 U/kg body weight.[13][14]

-

Measure blood glucose levels at subsequent time points, typically 15, 30, and 60 minutes after insulin injection.[13]

Lipopolysaccharide (LPS)-Induced Periodontitis

This model is used to induce periodontal inflammation and bone loss.

Materials:

-

Lipopolysaccharide (LPS) from Porphyromonas gingivalis

-

Phosphate-buffered saline (PBS)

-

Micro-syringes

Procedure:

-

Anesthetize the mice.

-

Inject LPS (e.g., 10 μL of 1 mg/mL solution) into the gingiva between the first and second molars.[15]

-

Control mice receive a PBS injection.

-

Repeat the injections every 2 days for a specified duration (e.g., 7 days) to establish chronic inflammation.[15]

-

Assess alveolar bone loss and inflammation using methods such as micro-computed tomography and histology.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways activated by GW9508 and cpdA, as well as a typical experimental workflow for evaluating these compounds in a metabolic disease model.

Caption: GPR40 Signaling Pathway Activated by GW9508.

Caption: Anti-inflammatory GPR120 Signaling via β-Arrestin 2.

Caption: Typical Experimental Workflow for In Vivo Compound Evaluation.

References

- 1. Diet-induced obesity murine model [protocols.io]

- 2. Glucose Tolerance Test in Mice [bio-protocol.org]

- 3. mmpc.org [mmpc.org]

- 4. researchgate.net [researchgate.net]

- 5. Diet-induced obesity mouse model [bio-protocol.org]

- 6. vmmpc.org [vmmpc.org]

- 7. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Insulin Tolerance Test in Mouse [protocols.io]

- 10. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 13. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]

- 14. mmpc.org [mmpc.org]

- 15. mdpi.com [mdpi.com]

Application Notes: GW 9578 Stock Solution Preparation

Introduction

GW 9578 is a potent and selective agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[1][2][3] It is widely used in research to investigate metabolic disorders, including dyslipidemia and insulin (B600854) resistance.[2] Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound due to its high solubilizing capacity for organic molecules.[2] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Mechanism of Action

This compound primarily functions as a selective agonist of PPARα.[2][3] PPARα is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs). This binding modulates the transcription of genes involved in fatty acid oxidation and lipid transport.[2]

Additionally, some research suggests that related pathways involving G protein-coupled receptors like GPR120 (also known as FFAR4) are implicated in lipid sensing and metabolic regulation.[4][5][6] Activation of GPR120 can initiate signaling cascades that influence inflammation and insulin sensitivity.[6][7][8]

Data Presentation

Quantitative data for this compound is summarized in the tables below for easy reference.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₄F₂N₂O₃S | [2][9] |

| Molecular Weight | 492.6 g/mol | [1][2][9] |

| CAS Number | 247923-29-1 | [2][9] |

| Appearance | Solid | |

| Purity | ≥98% (or as specified by supplier) |

Table 2: Solubility of this compound

| Solvent | Concentration | Reference |

| DMSO | 10 mg/mL | [2] |

| DMF | 10 mg/mL | [2] |

| Ethanol | 2.5 mg/mL | [2] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing this compound: Carefully weigh out 4.93 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube or amber glass vial.

-

Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolution: Cap the tube or vial securely and vortex thoroughly for several minutes until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution if necessary.

-

Final Concentration: The resulting solution is a 10 mM stock of this compound in DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Storage and Handling:

-

Storage: Store the stock solution at -20°C or -80°C, protected from light.

-

Stability: When stored properly, the DMSO stock solution is stable for several months. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

-

Usage: Before use, thaw the required aliquot at room temperature and vortex briefly to ensure homogeneity. Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or buffer immediately before use. Note that high concentrations of DMSO can be toxic to cells, so the final concentration of DMSO in the assay should typically be kept below 0.5%.

Visualizations

Diagram 1: Experimental Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

Diagram 2: Simplified GPR120 Signaling Pathway

Caption: Simplified GPR120 signaling cascade initiated by an agonist like this compound.

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. A ureido-thioisobutyric acid (GW9578) is a subtype-selective PPARalpha agonist with potent lipid-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Sensing unsaturated fatty acids: insights from GPR120 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are GPR120 agonists and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C26H34F2N2O3S | CID 9870304 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for GW9578 Administration in Rat Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of GW9578, a G protein-coupled receptor 120 (GPR120) agonist, in rat studies. This document includes detailed experimental protocols, a summary of expected quantitative outcomes, and visualizations of the relevant signaling pathways.

Introduction

GW9578 is a synthetic agonist for G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). GPR120 is a receptor for medium and long-chain fatty acids and is expressed in various tissues, including adipose tissue, macrophages, and the gastrointestinal tract. Activation of GPR120 has been shown to mediate anti-inflammatory effects and improve metabolic parameters, making GW9578 a valuable tool for studying metabolic diseases and inflammatory conditions in rodent models.

Data Presentation: Expected Quantitative Outcomes

While specific in vivo quantitative data for GW9578 in rats is limited in publicly available literature, studies with the closely related GPR40/GPR120 dual agonist GW9508 in rodent models provide valuable insights into the expected dose-dependent effects. The following tables summarize the anticipated outcomes based on these related studies. Researchers should perform dose-response studies to establish the optimal concentration of GW9578 for their specific rat model and experimental goals.

Table 1: Anticipated Anti-Inflammatory Effects of GW9578 in a Rat Model of Inflammation

| Dosage of GW9578 (intraperitoneal) | Expected Change in Serum TNF-α Levels | Expected Change in Serum IL-6 Levels |

| Vehicle Control | Baseline | Baseline |

| Low Dose (e.g., 1-5 mg/kg) | Modest Decrease | Modest Decrease |

| Medium Dose (e.g., 5-10 mg/kg) | Significant Decrease | Significant Decrease |

| High Dose (e.g., 10-20 mg/kg) | Strong Decrease | Strong Decrease |

Note: The above values are hypothetical and should be confirmed with specific dose-response experiments for GW9578.

Table 2: Anticipated Metabolic Effects of GW9578 in a Rat Model of Metabolic Syndrome

| Dosage of GW9578 (oral gavage) | Expected Change in Fasting Blood Glucose | Expected Change in Fasting Insulin | Expected Change in Insulin Resistance (HOMA-IR) |

| Vehicle Control | Baseline | Baseline | Baseline |

| Low Dose (e.g., 5-10 mg/kg/day) | No significant change | No significant change | No significant change |

| Medium Dose (e.g., 10-30 mg/kg/day) | Decrease | Decrease | Decrease |

| High Dose (e.g., 30-50 mg/kg/day) | Significant Decrease | Significant Decrease | Significant Decrease |

Note: The above values are hypothetical and should be confirmed with specific dose-response experiments for GW9578. HOMA-IR can be calculated using the formula: [Fasting Insulin (μU/L) x Fasting Glucose (nmol/L)] / 22.5.

Experimental Protocols

The following are detailed protocols for the preparation and administration of GW9578 to rats via oral gavage and intraperitoneal injection.

Preparation of GW9578 Solution

Materials:

-

GW9578 powder

-

Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, corn oil, or dimethyl sulfoxide (B87167) [DMSO] followed by dilution in saline)

-

Sterile tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Calculate the required amount of GW9578 based on the desired dose and the number of animals.

-

Weigh the GW9578 powder accurately.

-

In a sterile tube, add the appropriate volume of the chosen vehicle.

-

Gradually add the GW9578 powder to the vehicle while vortexing to ensure proper suspension.

-

If the compound does not fully dissolve, sonicate the suspension for 5-10 minutes.

-

Visually inspect the solution to ensure it is a homogenous suspension before each administration.

Administration of GW9578 via Oral Gavage

Materials:

-

Prepared GW9578 solution

-

Appropriately sized gavage needles (e.g., 18-20 gauge for adult rats)

-

Syringes (1-3 mL)

-

Animal scale

Protocol:

-

Weigh each rat to determine the correct volume of the GW9578 solution to administer. The maximum recommended volume for oral gavage in rats is typically 10-20 mL/kg.

-

Gently restrain the rat.

-

Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.

-

Attach the gavage needle to the syringe filled with the calculated volume of the GW9578 solution.

-

Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus. If resistance is met, do not force the needle.

-

Slowly administer the solution.

-

Gently remove the gavage needle.

-

Monitor the animal for any signs of distress after the procedure.

Administration of GW9578 via Intraperitoneal (IP) Injection

Materials:

-

Prepared GW9578 solution

-

Sterile needles (e.g., 23-25 gauge)

-

Sterile syringes (1 mL)

-

70% ethanol (B145695) wipes

-

Animal scale

Protocol:

-

Weigh each rat to determine the correct volume of the GW9578 solution to administer. The maximum recommended volume for IP injection in rats is typically 5-10 mL/kg.

-

Gently restrain the rat, exposing the lower abdominal area.

-

Clean the injection site with a 70% ethanol wipe.

-

Insert the needle into the lower right or left quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the internal organs.

-

Gently pull back on the plunger to ensure that no fluid or blood is aspirated. If aspiration occurs, withdraw the needle and select a new injection site.

-

Slowly inject the solution into the peritoneal cavity.

-

Withdraw the needle and apply gentle pressure to the injection site if necessary.

-

Monitor the animal for any signs of distress after the procedure.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways activated by GW9578 and a typical experimental workflow for its administration in rat studies.

Caption: GPR120 signaling pathway activated by GW9578.

Caption: Experimental workflow for GW9578 administration.

Application Notes and Protocols for Utilizing GW9578 in a Luciferase Reporter Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GW9578, a synthetic agonist of G protein-coupled receptor 120 (GPR120), in a luciferase reporter assay. This document outlines the underlying signaling pathways, offers detailed experimental protocols, and presents data in a structured format to facilitate the study of GPR120 activation and the screening of potential therapeutic compounds.

Introduction to GW9578 and GPR120